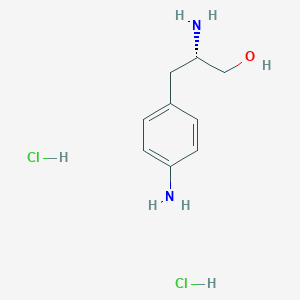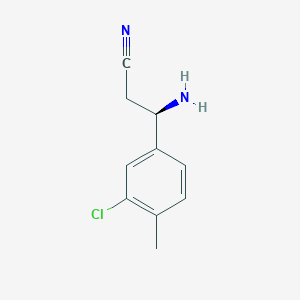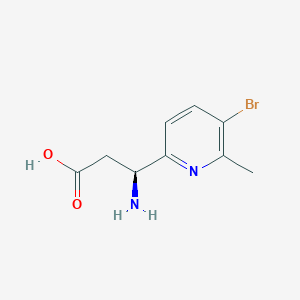
(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid is an organic compound that features a pyridine ring substituted with a bromine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid typically involves multi-step organic reactions. One common approach is to start with 5-bromo-6-methylpyridine as the core structure. The synthetic route may include:
Bromination: Introduction of the bromine atom to the pyridine ring.
Amination: Introduction of the amino group through nucleophilic substitution.
Alkylation: Formation of the propanoic acid side chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds efficiently.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium azide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(6-methylpyridin-2-YL)propanoic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-Amino-3-(5-bromo-2-pyridinyl)propanoic acid: Similar structure but different substitution pattern on the pyridine ring.
Uniqueness
The presence of both the bromine atom and the methyl group on the pyridine ring makes (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid unique. This combination of substituents can influence its chemical reactivity, binding affinity, and overall properties, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H11BrN2O2 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-6(10)2-3-8(12-5)7(11)4-9(13)14/h2-3,7H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 |
Clé InChI |
IRRYOLDLTWAXPW-ZETCQYMHSA-N |
SMILES isomérique |
CC1=C(C=CC(=N1)[C@H](CC(=O)O)N)Br |
SMILES canonique |
CC1=C(C=CC(=N1)C(CC(=O)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


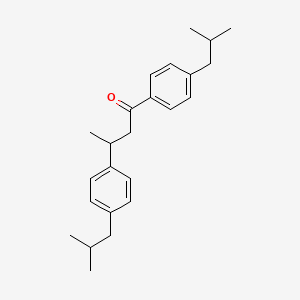
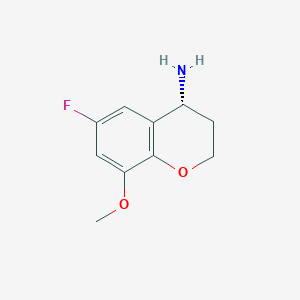
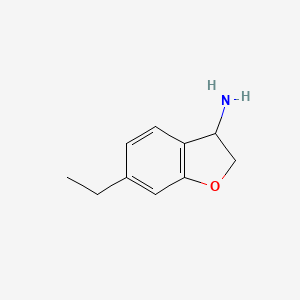

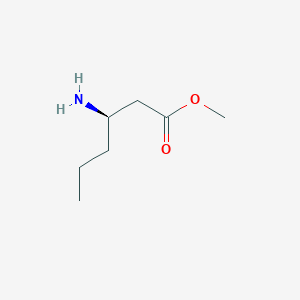
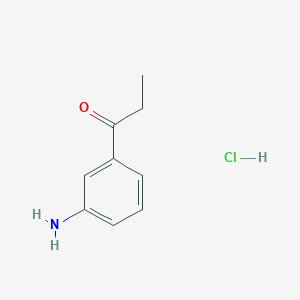
![Methyl 1'-benzyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13044127.png)
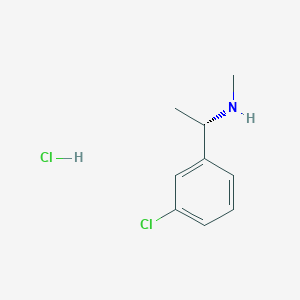
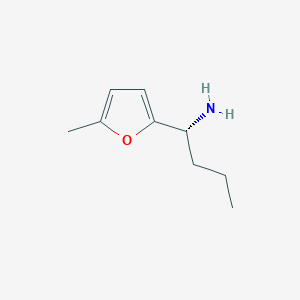
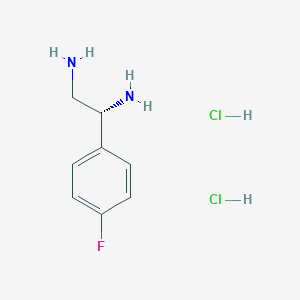
![6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13044149.png)
